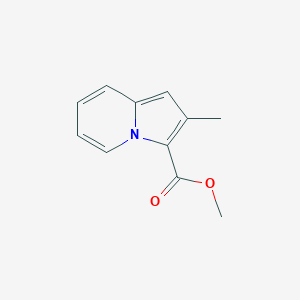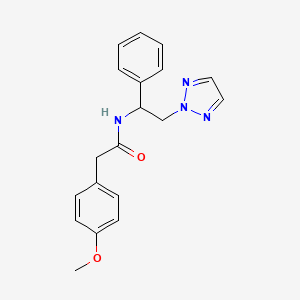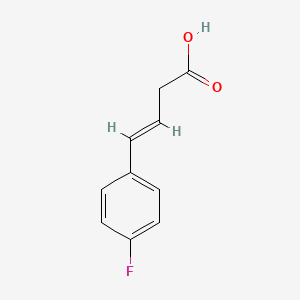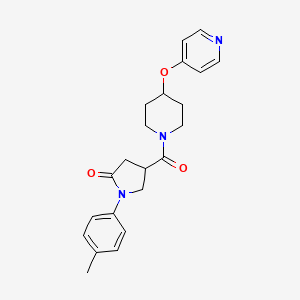
Methyl 2-methylindolizine-3-carboxylate
Vue d'ensemble
Description
Methyl 2-methylindolizine-3-carboxylate is a nitrogen-containing heterocyclic compound. Indolizines, including this compound, are known for their unique structural features and potential biological activities. These compounds are of significant interest in medicinal and materials chemistry due to their diverse applications.
Mécanisme D'action
Target of Action
Methyl 2-methylindolizine-3-carboxylate is a derivative of the indolizine moiety . Indolizine derivatives have been found to interact with multiple receptors, contributing to their broad-spectrum biological activities . .
Mode of Action
Indolizine derivatives, in general, are known to interact with their targets, causing changes that lead to various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indolizine derivatives have been associated with various biological activities such as antitubercular, antioxidant, antimicrobial, anticancer, and anti-inflammatory activities . Each of these activities would involve different biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the broad range of biological activities associated with indolizine derivatives , the effects could be diverse.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indolizines, including methyl 2-methylindolizine-3-carboxylate, can be achieved through various methods. One common approach involves the reaction of 2-formylpyrroles with ethyl γ-bromocrotonates . Another method includes radical-induced synthetic approaches, which are gaining attention due to their efficiency in constructing heterocycles and forming C–C or C–X bonds .
Industrial Production Methods
Industrial production methods for indolizines often involve large-scale reactions using optimized conditions to maximize yield and purity. These methods may include the use of transition metal-catalyzed reactions and oxidative coupling strategies .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-methylindolizine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals.
Reduction: Commonly involves the use of reducing agents like sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Catalyzed by transition metals such as copper or iron.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indolizine ring .
Applications De Recherche Scientifique
Methyl 2-methylindolizine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic fluorescent molecules for material applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit diverse biological activities.
Indolizine derivatives: These include other substituted indolizines with varying functional groups and properties.
Uniqueness
Methyl 2-methylindolizine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
methyl 2-methylindolizine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-7-9-5-3-4-6-12(9)10(8)11(13)14-2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMXEZJJFCBAQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2918378.png)
![Ethyl 4-amino-2-(2-methoxy-2-oxoethyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2918383.png)
![5-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2918385.png)
![Tert-butyl 2-amino-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2918386.png)
![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide](/img/structure/B2918387.png)


![2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-{[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]METHYL}ACETAMIDE](/img/structure/B2918393.png)

![N-[2-(Difluoromethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2918395.png)
![N'-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2918396.png)

![1-(2-Methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2918398.png)
![2-((4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2918401.png)
